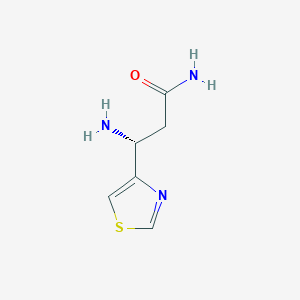

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide

Description

“(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide” is a chiral propanamide derivative featuring a 1,3-thiazole ring at the 3-position of the propanamide backbone, with an (R)-configured amino group.

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide |

InChI |

InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10)/t4-/m1/s1 |

InChI Key |

ZGAJNWVJHKVBRT-SCSAIBSYSA-N |

Isomeric SMILES |

C1=C(N=CS1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=C(N=CS1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted thiazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

*Hypothetical calculation based on elemental composition.

Key Observations:

Core Heterocycles: The target compound features a 1,3-thiazole ring, whereas analogs like 7c–7f incorporate 1,3,4-oxadiazole in addition to thiazole, connected via a sulfanyl (-S-) linker . Triazole-containing analogs (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide) replace thiazole with 1,2,4-triazole, altering hydrogen-bonding capacity and electronic properties .

Substituents and Chirality: The (R)-configuration of the amino group in the target compound distinguishes it from racemic or non-chiral analogs. This stereochemical feature may influence receptor binding or metabolic stability. Compounds 7c–7f include aryl substituents (e.g., methylphenyl groups), which enhance lipophilicity and modulate solubility compared to the simpler thiazol-4-yl group in the target compound .

Physicochemical Data :

- The melting points of 7c–7f (134–178°C) suggest moderate crystallinity, likely due to hydrogen bonding from amide and oxadiazole groups. The absence of melting point data for the triazole analogs and the target compound limits direct comparison.

Functional Implications

- Bioactivity Potential: The thiazole ring in the target compound and 7c–7f may confer antimicrobial or kinase inhibitory activity, as thiazoles are common pharmacophores. The triazole analogs, however, are often explored for anticancer or antiviral applications due to their hydrogen-bonding versatility .

- Synthetic Efficiency : Microwave methods for triazole propanamides offer advantages in speed and scalability over the traditional S-substitution used for 7c–7f.

Biological Activity

(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a propanamide structure. The stereochemistry at the 3-position is crucial for its biological activity, influencing how it interacts with target proteins and enzymes. The thiazole moiety contributes to the compound's distinctive chemical properties and enhances its potential therapeutic applications.

Research indicates that (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide may function as an inhibitor of specific enzymes. Its mechanism often involves hydrogen bonding and hydrophobic interactions with target proteins, which can modulate various physiological processes. This ability to influence biological pathways makes it a candidate for further investigation in therapeutic contexts .

Antimicrobial Activity

Studies have demonstrated that (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide exhibits antimicrobial properties. It has been tested against several bacteria using the agar diffusion method. Notably, it showed significant inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies have shown that it can inhibit specific kinases, which are crucial in various signaling pathways. For instance, related compounds have demonstrated sub-micromolar inhibitory activity against DYRK1A kinase, suggesting that (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide could exhibit similar properties .

Research Findings and Case Studies

Several studies highlight the biological activity of (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.